4-Nitro-2,5-bis(phenylethynyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
362014-37-7 |
|---|---|
Molecular Formula |
C22H14N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-nitro-2,5-bis(2-phenylethynyl)aniline |
InChI |
InChI=1S/C22H14N2O2/c23-21-15-20(14-12-18-9-5-2-6-10-18)22(24(25)26)16-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H,23H2 |
InChI Key |
CPKRHIXRPABUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2[N+](=O)[O-])C#CC3=CC=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Optimized Synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline
The optimized synthesis of the title compound is achieved through a strategic sequence of reactions, culminating in palladium-catalyzed cross-coupling reactions to install the phenylethynyl moieties.
The key C-C bond-forming step in the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (like phenylacetylene) and an aryl halide. The process is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst, and is carried out in the presence of an amine base such as triethylamine (B128534) or diisopropylamine.
The catalytic cycle involves two main parts. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne.
Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. While the traditional Sonogashira reaction uses a copper co-catalyst, its presence can sometimes lead to the undesirable formation of alkyne homocoupling dimers. To mitigate this, copper-free Sonogashira protocols have been developed, which often require alternative bases or more specialized ligand systems. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.
| Component | Example(s) | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide intermediate. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Activates the alkyne and neutralizes the HX by-product. |
| Substrates | Aryl Halide (e.g., 2,5-diiodo-4-nitroaniline), Terminal Alkyne (e.g., Phenylacetylene) | Reactants for the C-C bond formation. |
The synthesis of this compound begins with commercially available starting materials that are elaborated over several steps to create a suitable di-halogenated aniline (B41778) precursor for the dual Sonogashira couplings. A common and effective strategy starts from 2,5-dibromoacetanilide.
An improved synthetic route involves a five-step sequence starting from this precursor, which ultimately yields a key intermediate, 2-ethynyl-4-nitro-5-phenylethynylaniline. A critical precursor in this pathway is a mono-coupled, mono-halogenated intermediate, such as 2-bromo-4-nitro-5-phenylethynylaniline. The synthesis involves a sequence of protection, nitration, coupling, and deprotection/derivatization steps to build the molecular framework.
The general pathway can be summarized as:
Protection of the Aniline : The amino group of a starting aniline is often protected, for instance, as an acetanilide, to prevent side reactions and to direct the regiochemistry of subsequent steps.
Halogenation/Nitration : Introduction of the necessary halogen and nitro groups onto the aromatic ring.
Sequential Sonogashira Couplings : The di-halogenated precursor undergoes two sequential Sonogashira reactions. The first coupling attaches one phenylethynyl group, and the second attaches the other.
Deprotection : If a protecting group was used, it is removed in the final step to yield the target aniline.
A crucial intermediate, 2-bromo-4-nitro-5-phenylethynylaniline, has been successfully synthesized and its structure confirmed by X-ray crystallography, validating the regiochemical outcome of the synthetic sequence.
Achieving high regioselectivity is critical when installing two different groups onto an aromatic ring, as in the sequential Sonogashira couplings on a di-halogenated precursor. The differential reactivity of halogens (I > Br > Cl) can be exploited to control the order of reaction. However, in a molecule with two identical halogens, such as 2,5-diiodo-4-nitroaniline, the regioselectivity is governed by the electronic and steric environment of the reaction sites.
Research on di-iodinated purines has shown that the choice of palladium catalyst and ligand can dictate the site of the Sonogashira coupling. For instance, catalysts with monodentate ligands like Pd(PPh₃)₄ may favor coupling at one position, while catalysts with bidentate or electron-rich ligands may direct the reaction to another position. Similarly, in the coupling of 4,6-dichloro-2-pyrone, the reaction shows high regioselectivity for the C-6 position, a preference that is influenced by both kinetic and thermodynamic factors of the oxidative addition step.
Synthesis of Analogues and Derivatives for Structure-Property Correlation
To investigate how molecular structure influences chemical and physical properties, various analogues of this compound are synthesized. This is typically achieved by modifying the precursor molecules before the final coupling steps.
The electronic properties of the molecule can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenylethynyl side chains. This is accomplished by using substituted phenylacetylenes in the Sonogashira coupling reaction instead of phenylacetylene (B144264) itself.
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the conjugated system.
Electron-Withdrawing Groups (EWGs) , such as cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃), decrease the electron density.
The electronic nature of these substituents can influence the electronic absorption spectra, redox potentials, and non-linear optical properties of the final compounds. Studies on other aniline systems have shown that EDGs tend to increase the pKa of the amino group, while EWGs have the opposite effect. The synthesis of these analogues follows the same palladium-catalyzed methodology, demonstrating the versatility of the Sonogashira coupling in accommodating a wide range of functional groups.
| Substituent Type | Example Group | Effect on Phenyl Ring | Substituted Phenylacetylene Precursor |
|---|---|---|---|
| Electron-Donating | -CH₃ (Methyl) | Increases electron density. | 1-Ethynyl-4-methylbenzene |
| Electron-Donating | -OCH₃ (Methoxy) | Strongly increases electron density. | 1-Ethynyl-4-methoxybenzene |
| Electron-Withdrawing | -CF₃ (Trifluoromethyl) | Strongly decreases electron density. | 1-Ethynyl-4-(trifluoromethyl)benzene |
| Electron-Withdrawing | -NO₂ (Nitro) | Very strongly decreases electron density. | 1-Ethynyl-4-nitrobenzene |
Beyond simple substitution on the phenyl ring, the entire arylethynyl side chain can be modified to create more diverse analogues. This involves using different terminal alkynes in the Sonogashira coupling step. For example, instead of phenylacetylene, other aromatic or heteroaromatic acetylenes can be employed.
A notable example is the synthesis of 2-(4-acetylthiophenylethynyl)-4-nitro-5-phenylethynylaniline. In this case, one of the phenylacetylene precursors is replaced with 1-acetylthio-4-iodobenzene (which serves as a source for the corresponding alkyne) to introduce a thiophenyl group. This modification significantly alters the molecular structure and can lead to new properties. The synthesis of this analogue was achieved with a 56% yield in the final Sonogashira coupling step, again highlighting the robustness of this reaction. Such modifications allow for the exploration of a wider range of structure-property relationships by changing the size, shape, and electronic character of the conjugated side chains.
Exploration of Related Nitroaniline-Based Molecular Structures
The structural motif of a nitroaniline core functionalized with phenylethynyl substituents is a key component in the design of molecules for materials science, particularly in the field of molecular electronics and nonlinear optics. researchgate.netwecanfigurethisout.org The combination of the electron-withdrawing nitro group and the electron-donating amino group, connected through a conjugated π-system extended by the phenylethynyl arms, gives rise to significant intramolecular charge-transfer characteristics.
A closely related and well-documented compound is 2-(4-Acetylthiophenylethynyl)-4-nitro-5-phenylethynylaniline. worktribe.com Its synthesis provides a clear blueprint for the construction of this compound. The synthetic strategy commences with a suitably substituted dihaloaniline, which undergoes sequential Sonogashira couplings to introduce the alkyne moieties. worktribe.com
Other related structures include various oligo(phenylene ethynylene) (OPE) derivatives that incorporate nitroaniline units. researchgate.net These oligomers are of interest for their potential as molecular wires and for their photophysical properties. researchgate.net The synthetic approaches to these molecules also heavily rely on palladium-catalyzed cross-coupling reactions, demonstrating the robustness of this methodology for building extended π-conjugated systems. libretexts.orgbeilstein-journals.org
Furthermore, the broader family of nitroaniline derivatives has been extensively studied. For instance, N-(2-phenylethyl)nitroaniline derivatives have been synthesized and their solid-state structures investigated, revealing how subtle changes in substitution can significantly influence molecular conformation and intermolecular interactions. researchgate.netnih.gov While not featuring the phenylethynyl groups, these studies underscore the fundamental importance of the nitroaniline scaffold in directing molecular assembly. The synthesis of these related compounds often involves standard aromatic chemistry, such as the nitration of aniline derivatives, which requires careful control due to the high reactivity of the aniline ring. libretexts.orgchemistrysteps.com
The following table provides an overview of representative related nitroaniline-based molecular structures and the primary synthetic methods employed.
| Compound Name | Key Functional Groups | Primary Synthetic Methodology | Reference(s) |
| 2-(4-Acetylthiophenylethynyl)-4-nitro-5-phenylethynylaniline | Nitro, Amino, Phenylethynyl, Acetylthiophenyl | Sonogashira Coupling | worktribe.com |
| Oligo(phenylene ethynylene)s with nitro sidegroups | Nitro, Oligo(phenylene ethynylene) | Sonogashira Coupling | researchgate.netwecanfigurethisout.org |
| 2,4-Dinitro-N-(2-phenylethyl)aniline | Dinitro, Amino, Phenylethyl | Nucleophilic Aromatic Substitution | nih.gov |
| 2-Cyano-4-nitro-N-(2-phenylethyl)aniline | Cyano, Nitro, Amino, Phenylethyl | Nucleophilic Aromatic Substitution | nih.gov |
| 4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline | Methylsulfonyl, Nitro, Amino, Phenylethyl | Nucleophilic Aromatic Substitution | nih.gov |
| 2,4-bis(phenylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine | Bis(phenylethynyl), Chloro, Tetrahydroacridine | Sonogashira Coupling | beilstein-journals.org |
Mechanistic Insights into Key Reaction Pathways
The primary reaction pathway for the synthesis of this compound is the Sonogashira cross-coupling reaction. organic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene in this case) and an aryl halide (a 2,5-dihalo-4-nitroaniline). The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of a base. wikipedia.orgchemeurope.com
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2,5-dibromo-4-nitroaniline) to form a Pd(II) intermediate. chemeurope.com
Transmetalation: The Pd(II) intermediate then reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the acetylide ligand from copper to palladium, regenerating the copper(I) catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
Coordination and Acidification: The copper(I) salt coordinates with the terminal alkyne (phenylacetylene). The presence of a base facilitates the deprotonation of the alkyne, increasing its acidity.
Formation of Copper Acetylide: The deprotonated alkyne forms a copper(I) acetylide species. chemeurope.com This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
While this is the classical mechanism, copper-free Sonogashira protocols have also been developed. In these systems, the mechanism is thought to involve the formation of a palladium-acetylide complex directly, without the intermediacy of a copper acetylide. wikipedia.orgrsc.org The base plays a crucial role in the deprotonation of the alkyne to facilitate its reaction with the palladium center. wikipedia.org
The electronic nature of the substituents on the aryl halide can influence the reaction rate. The electron-withdrawing nitro group in the 2,5-dihalo-4-nitroaniline starting material is expected to facilitate the initial oxidative addition step by making the aryl halide more electrophilic.
The table below summarizes the key steps in the generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling.
| Step | Description | Key Intermediates |
| Palladium Cycle | ||
| Oxidative Addition | The active Pd(0) catalyst inserts into the Carbon-Halogen bond of the aryl halide. | Aryl-Pd(II)-Halide complex |
| Transmetalation | The acetylide group is transferred from the copper acetylide to the palladium complex. | Di-organo-Pd(II) complex |
| Reductive Elimination | The desired product is formed, and the Pd(0) catalyst is regenerated. | This compound, Pd(0) catalyst |
| Copper Cycle | ||
| Coordination/Deprotonation | The terminal alkyne coordinates to the Cu(I) salt and is deprotonated by a base. | π-alkyne-Cu(I) complex |
| Acetylide Formation | A copper acetylide is formed. | Copper(I) acetylide |
Despite a comprehensive search for crystallographic data on the chemical compound “this compound,” no specific single-crystal X-ray diffraction studies for this exact molecule could be located in the available scientific literature.
The inquiry sought detailed information based on advanced structural characterization, which is fundamentally reliant on the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction. This technique is essential for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in the solid state.
Without access to a published crystal structure, a detailed and scientifically accurate discussion on the following key aspects of “this compound” is not possible:
Molecular Conformation and Geometry: The specific bond lengths, bond angles, and torsion angles that define the shape of the molecule remain undetermined.
Crystal Packing Arrangements: The manner in which individual molecules of the compound arrange themselves in a crystalline lattice is unknown.
Intermolecular Interactions: A definitive analysis of the non-covalent forces that govern the supramolecular architecture, including hydrogen bonding networks, π-stacking interactions, and other stabilizing forces, cannot be performed.
While research exists on related compounds such as various nitroaniline derivatives and molecules containing phenylethynyl groups, this information cannot be extrapolated to accurately describe the unique structural characteristics of “this compound.” Each molecule possesses a distinct electronic and steric profile that dictates its crystal packing and intermolecular interactions.
Therefore, the generation of a thorough and scientifically accurate article adhering to the requested outline on the advanced structural characterization and solid-state organization of “this compound” is precluded by the absence of the necessary primary crystallographic data.
Advanced Structural Characterization and Solid State Organization
Crystal Engineering for Targeted Functional Properties
Crystal engineering provides a powerful strategy to control the alignment of molecules in the solid state, thereby tuning the macroscopic properties of the material. For materials intended for second-order NLO applications, the primary goal is to overcome the natural propensity of many organic molecules to pack in centrosymmetric arrangements. This is achieved by strategically embedding functionalities within the molecular structure that promote specific intermolecular interactions, such as hydrogen bonding and π-π stacking, and by considering steric factors.
The rational design of non-centrosymmetric crystal structures from organic molecules is a central challenge in materials science. Several key principles guide the synthesis of molecules that are predisposed to form polar crystalline lattices:
Molecular Dipole Moment: A large molecular dipole moment is a prerequisite for a significant second-order NLO response. In 4-Nitro-2,5-bis(phenylethynyl)aniline, the strong electron-donating amino (-NH2) group and the potent electron-withdrawing nitro (-NO2) group create a substantial ground-state dipole moment along the molecular axis. This "push-pull" electronic asymmetry is a common feature in NLO chromophores.
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is a critical tool for directing crystal packing. The amino group in this compound acts as a hydrogen bond donor, while the nitro group serves as an acceptor. The formation of intermolecular hydrogen bonds can create a head-to-tail alignment of molecules, which is conducive to a non-centrosymmetric arrangement. In many substituted nitroanilines, intermolecular N–H⋯O hydrogen bonds play a significant role in the crystal packing, often leading to the formation of chains or sheets.
Steric Effects: The size and shape of substituents can be used to frustrate centrosymmetric packing. The bulky phenylethynyl groups at the 2 and 5 positions of the aniline (B41778) ring in this compound introduce significant steric hindrance. This can prevent the molecules from adopting a closely packed, antiparallel arrangement that would lead to a centrosymmetric structure. The steric demands of these groups can favor a slipped-stack or herringbone packing motif, which can be non-centrosymmetric.
The following table provides crystallographic data for related nitroaniline derivatives, illustrating the diversity in crystal packing that can arise from subtle changes in molecular structure.
| Compound Name | Formula | Crystal System | Space Group | Reference |
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | C12H9N3O2 | Monoclinic | P21/n | nih.gov |
| 2,4-dinitro-N-methylaniline | C7H7N3O4 | Monoclinic | P21/c | researchgate.net |
| 2-amino-4-nitro-N-methylaniline | C7H9N3O2 | Monoclinic | P21/c | researchgate.net |
| 4-iodo-3-nitroaniline | C6H5IN2O2 | Monoclinic | P21/n | iucr.org |
The precise control over the orientation of molecules within the crystal lattice is the ultimate goal of crystal engineering for NLO materials. For this compound, a polar crystal structure is achieved through a synergistic interplay of intermolecular forces.
Research has shown that this molecule is specifically designed to form a polar arrangement through hydrogen bonding between the nitroaniline cores. The hydrogen bonds between the amino and nitro groups of adjacent molecules guide a head-to-tail alignment, thus creating a net dipole moment in the unit cell. This directed interaction is a powerful tool to overcome the tendency for dipolar molecules to arrange in an antiparallel fashion, which would result in a centrosymmetric structure with no net NLO effect.
The bulky phenylethynyl groups play a crucial role in modulating the crystal packing. Their steric hindrance prevents an efficient antiparallel packing, thereby favoring a non-centrosymmetric arrangement. Furthermore, the extended aromatic surfaces of these groups facilitate π-π stacking interactions, which contribute to the cohesion of the crystal lattice and influence the relative positioning of the molecules. The balance between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking and van der Waals interactions dictates the final molecular orientation.
The table below summarizes the key intermolecular interactions and their roles in controlling the molecular orientation in nitroaniline and phenylethynyl-containing compounds.
| Interaction Type | Functional Groups Involved | Role in Controlling Molecular Orientation |
| Hydrogen Bonding | Amino (-NH2) and Nitro (-NO2) groups | Promotes head-to-tail alignment, leading to non-centrosymmetric structures. |
| π-π Stacking | Phenyl and ethynyl (B1212043) groups | Stabilizes the crystal lattice and influences the relative slip and tilt of adjacent molecules. |
| Steric Hindrance | Bulky phenylethynyl groups | Frustrates centrosymmetric packing by preventing close antiparallel alignment. |
Electronic Structure and Computational Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
DFT is a primary computational method used to investigate the electronic properties of molecules. For donor-π-acceptor systems like nitroaniline derivatives, DFT calculations, often using the B3LYP functional, are employed to determine molecular geometry and electronic structure.
Theoretical Prediction of Optoelectronic Properties
The optoelectronic properties of organic molecules are often predicted using computational methods to screen for promising candidates for various applications.
Photophysical Properties and Spectroscopic Studies
Absorption and Emission Spectroscopy in Solution and Solid State
Electronic Absorption Spectra and Band Gap Determination
The electronic absorption properties of 4-Nitro-2,5-bis(phenylethynyl)aniline are dictated by its extended π-conjugated system, which is influenced by the electron-donating amino group and the electron-withdrawing nitro group. In the solid state, the transmittance spectrum of a single crystal of this compound reveals a distinct absorption edge at approximately 2.5 eV. optica.org This absorption feature is attributed to the π-π* electronic transition, characteristic of such conjugated systems. The optical band gap (Eg) can be estimated from this absorption edge, yielding a value of approximately 2.5 eV. This positions the compound as a wide-band-gap organic semiconductor.
While specific absorption maxima in various solvents are not extensively documented in the available literature, the molecule is expected to exhibit a strong absorption band in the visible region of the electromagnetic spectrum due to its intramolecular charge transfer (ICT) character.
Table 1: Electronic Absorption Data for this compound (Solid State)
| Property | Value | Reference |
| Absorption Edge | ~2.5 eV | optica.org |
| Optical Band Gap (Eg) | ~2.5 eV | optica.org |
Fluorescence Emission Characteristics and Quantum Yields
Solvatochromic Behavior and its Correlation with Intramolecular Charge Transfer
The significant difference in electron density between the amino donor and the nitro acceptor groups in this compound results in a pronounced intramolecular charge transfer (ICT) from the electron-rich aniline (B41778) moiety to the electron-deficient nitrobenzene (B124822) part of the molecule upon photoexcitation. This ICT character is the basis for expected solvatochromic behavior, where the absorption and emission spectra of the molecule shift in response to the polarity of the solvent.
Generally, for push-pull molecules like this, an increase in solvent polarity leads to a stabilization of the more polar excited state to a greater extent than the ground state. This results in a bathochromic (red) shift in the absorption maximum. The magnitude of this shift can be correlated with solvent polarity parameters. While specific studies on the solvatochromic behavior of this compound are scarce, the principles are well-established for the parent compound, p-nitroaniline, which exhibits a significant red shift in its absorption spectrum with increasing solvent polarity. iaea.orgnih.govfigshare.comresearchgate.net This is a direct consequence of the stabilization of the charge-separated excited state by polar solvent molecules.
Terahertz (THz) Electromagnetic Wave Emission Studies
Crystals of this compound have emerged as highly efficient materials for the generation of terahertz (THz) radiation.
Optical Rectification Mechanism in this compound Crystals
The generation of THz waves in this compound crystals occurs through the process of optical rectification, a second-order nonlinear optical phenomenon. optica.org A prerequisite for optical rectification is a non-centrosymmetric crystal structure, which this molecule possesses. The crystal structure of this compound is designed to be polar, a feature achieved through hydrogen bonding between the nitroaniline cores of adjacent molecules. optica.org
When an intense, ultrashort laser pulse propagates through this non-centrosymmetric crystal, it induces a nonlinear polarization. This polarization follows the envelope of the laser pulse intensity, resulting in the generation of a low-frequency electromagnetic field, specifically in the THz range. This process is essentially the inverse of the electro-optic effect.
Characterization of THz Emission Efficiency and Spectral Range
Research has demonstrated that hydrogen-bonded polar crystals of this compound are highly efficient THz emitters. optica.org The THz emission efficiency of this organic crystal is comparable to that of the well-established inorganic terahertz emitter, Zinc Telluride (ZnTe). optica.orgCurrent time information in Honolulu County, US. This high efficiency is attributed to the large molecular hyperpolarizability of the nitroaniline-based structure and the favorable polar alignment within the crystal lattice. optica.orgCurrent time information in Honolulu County, US. The emitted THz wave is polarized along the polar axis of the crystal. optica.org
Table 2: Terahertz Emission Characteristics of this compound
| Property | Observation | Reference |
| Generation Mechanism | Optical Rectification | optica.org |
| Crystal Structure Requirement | Non-centrosymmetric, Polar | optica.org |
| Emission Efficiency | Comparable to ZnTe | optica.orgCurrent time information in Honolulu County, US. |
The spectral range of the emitted THz radiation is broad, a characteristic feature of generation via optical rectification with femtosecond laser pulses. While the precise bandwidth depends on the duration of the pump laser pulse and the phase-matching conditions within the crystal, the material is transparent in the THz region, allowing for efficient emission. optica.org
Comparative Analysis with Established Inorganic and Organic THz Emitters (e.g., ZnTe, DAST)
The organic molecular crystal this compound has demonstrated significant potential as a highly efficient emitter of terahertz (THz) radiation. optica.orgnih.gov Its performance has been evaluated in comparison to well-established materials used for THz generation, including the inorganic semiconductor zinc telluride (ZnTe) and the organic salt dimethylamino-4-N-methylstilbazolium tosylate (DAST).
Research indicates that the THz emission efficiency of this compound is comparable to that of ZnTe, a benchmark inorganic crystal for THz emission via optical rectification. optica.orgnih.gov In a direct comparison, a 220 µm thick single crystal of this compound was shown to generate a THz wave with a magnitude comparable to that produced by a 200 µm thick ZnTe crystal under similar experimental conditions. optica.org This high efficiency is attributed to the material's large nonlinear optical susceptibility (χ⁽²⁾), which is a prerequisite for effective THz generation through optical rectification. optica.org
The polar crystal structure of this compound, stabilized by hydrogen bonding between the nitroaniline cores, is a key factor in its substantial nonlinear optical response. optica.org While direct quantitative comparisons of the nonlinear optical coefficients with DAST are not extensively detailed in the available literature, DAST is known as one of the most efficient organic THz emitters due to its large electro-optic coefficient. optica.orgresearchgate.net The performance of this compound places it in the category of promising organic materials for THz photonics, alongside other notable organic crystals like DAST and 2-[3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene]malononitrile (OH1). optica.orgresearchgate.net
Below is a comparative table summarizing the key properties of these THz emitters.
| Property | This compound | Zinc Telluride (ZnTe) | 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) |
| Material Type | Organic Molecular Crystal | Inorganic Semiconductor | Organic Salt Crystal |
| Generation Mechanism | Optical Rectification optica.org | Optical Rectification optica.org | Optical Rectification researchgate.net |
| Relative THz Emission Efficiency | Comparable to ZnTe optica.orgnih.gov | Standard Reference Emitter optica.org | High-efficiency organic emitter optica.orgresearchgate.net |
| Key Structural Feature | Hydrogen-bonded polar structure optica.org | Zincblende crystal structure | Donor-acceptor molecular structure optica.org |
Advanced Spectroscopic Characterization (e.g., Time-Resolved Spectroscopy)
The characterization of this compound as a THz emitter inherently involves advanced spectroscopic techniques, particularly terahertz time-domain spectroscopy (THz-TDS). This method provides detailed information about the temporal profile of the emitted electromagnetic wave.
The power spectrum, obtained by applying a Fourier transform to the time-domain waveform, reveals the frequency content of the emitted radiation. For this compound, the spectrum is notably broad, which is a desirable characteristic for many THz applications. optica.org While more complex time-resolved techniques like transient absorption or time-resolved infrared spectroscopy have been applied to other organic molecules to probe excited-state dynamics, the primary advanced spectroscopic data currently available for this compound is its THz emission waveform and corresponding power spectrum. optica.orgmdpi.com
The key findings from the spectroscopic characterization are summarized in the table below.
| Spectroscopic Technique | Observation | Implication |
| Terahertz Time-Domain Spectroscopy (THz-TDS) | Measurement of the temporal electric field of the emitted THz pulse. optica.org | Provides direct characterization of the material's performance as a THz emitter. |
| Power Spectrum Analysis (via Fourier Transform) | Broad power spectrum observed for the emitted radiation. optica.org | Indicates the generation of a broadband THz pulse, suitable for various spectroscopic and imaging applications. |
| Optical Spectroscopy | Low absorption coefficient at the pump wavelength (1.55 eV). optica.org | Supports the conclusion that THz generation occurs via in-gap optical rectification. |
Information regarding "this compound" is not available
Following a comprehensive search of available scientific literature, specific experimental and computational data regarding the electrochemical behavior and charge transport characteristics of the compound This compound could not be located.
The generation of a scientifically accurate article adhering to the requested detailed outline is not possible without published research on this specific molecule. The required data points, including:
Oxidation and Reduction Potentials from Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) analysis,
Electronic Band Alignment and Energy Level Diagrams ,
Charge Carrier Generation and Mobility Data in thin films or crystals,
are not available in the public domain.
While research exists for structurally related compounds such as various nitroaniline derivatives and other oligo(phenylene ethynylene)s, the strict requirement to focus solely on "this compound" prevents the use of analogous data from these other molecules. Proceeding without specific data would result in an inaccurate and speculative article, failing to meet the required standards of scientific rigor.
Therefore, the article focusing on the electrochemical and charge transport properties of "this compound" cannot be generated at this time.
Structure Property Relationships for Functional Materials Development
Correlation between Molecular Design and Nonlinear Optical Response
The nonlinear optical (NLO) response of an organic molecule is intrinsically linked to its electronic structure. For second-order NLO effects, a molecule must possess a large first hyperpolarizability (β), a property that is maximized in asymmetric molecules with strong intramolecular charge transfer (ICT). nih.gov The design of 4-Nitro-2,5-bis(phenylethynyl)aniline directly addresses these requirements through the strategic placement of functional groups and conjugated linkers.
Impact of Donor-Acceptor Strength and Configuration
The foundation of this compound's NLO properties lies in its donor-acceptor (D-A) framework. The amino group (-NH₂) serves as a potent electron donor, while the nitro group (-NO₂) is a powerful electron acceptor. These groups are positioned in a para configuration on the central aniline (B41778) ring, creating a strong dipole moment and facilitating efficient ICT upon excitation. nih.gov
The strength of the donor and acceptor groups is directly correlated with the magnitude of the molecular hyperpolarizability. It is a well-established principle that combining a strong donor with a strong acceptor enhances the NLO response. nih.govmdpi.com In this molecule, the amino and nitro groups represent a classic and effective D-A pair, widely used in the design of NLO chromophores. researchgate.netresearchgate.net The charge asymmetry created by this arrangement is crucial for generating a significant second-order NLO effect. nih.gov Computational studies on similar nitroaniline derivatives confirm that the presence of strong D-A pairs leads to a higher first hyperpolarizability value, which is a key indicator of NLO activity. nih.gov
| Functional Group | Role | Impact on NLO Properties |
| Amino (-NH₂) Group | Electron Donor | Increases electron density in the π-system, facilitating charge transfer. |
| Nitro (-NO₂) Group | Electron Acceptor | Pulls electron density from the π-system, creating a large molecular dipole. |
| Phenylethynyl Linkers | π-Conjugated Bridge | Mediates efficient intramolecular charge transfer between the donor and acceptor. |
Effect of Conjugation Length and Planarity of the π-System
The two phenylethynyl groups in this compound serve as a π-conjugated bridge, connecting the electron donor and acceptor. The length and planarity of this bridge are critical factors in determining the efficiency of ICT and, consequently, the magnitude of the NLO response. nih.gov
An extended π-conjugated system allows for greater delocalization of electrons, which enhances the polarization of the molecule under an applied electric field. nih.gov The phenylethynyl units effectively lengthen the conjugation path, which generally leads to an increase in hyperpolarizability. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making the molecule more polarizable. researchgate.net
However, the planarity of the molecule is equally important. For optimal electron delocalization, the aromatic rings and the ethynyl (B1212043) linkers should be as coplanar as possible. Any significant twisting or deviation from planarity can disrupt the π-orbital overlap, effectively shortening the conjugation length and reducing the NLO response. nih.gov In substituted nitrobenzene (B124822) derivatives, for instance, the nitro group can be twisted out of the plane of the benzene (B151609) ring due to steric hindrance or intermolecular interactions, which can impact the electronic properties. nih.gov
Interplay of Crystal Packing and Bulk Nonlinearity
While a large molecular hyperpolarizability (β) is a prerequisite, it does not guarantee a strong NLO effect in a bulk material. The macroscopic second-order NLO susceptibility (χ⁽²⁾) is highly dependent on the collective alignment of the molecules in the crystal lattice.
Strategies for Enhancing Non-Centrosymmetry in Organic Crystals
A fundamental requirement for a material to exhibit a second-order NLO response is that it must crystallize in a non-centrosymmetric space group. In a centrosymmetric crystal, any NLO effects from individual molecules are cancelled out by symmetry. Therefore, a primary challenge in materials engineering is to guide polar molecules like this compound to pack in a non-centrosymmetric fashion.
Strategies to achieve this include:
Introduction of Chiral Centers: Incorporating chirality into a molecule can predispose it to crystallize in a non-centrosymmetric space group.
Hydrogen Bonding Networks: Specific and directional hydrogen bonds can be used to organize molecules into acentric arrangements. nih.gov
Steric Hindrance: Bulky substituents can be used to frustrate centrosymmetric packing arrangements, making a non-centrosymmetric structure more favorable.
For nitroaniline-based compounds, achieving non-centrosymmetry is a well-known challenge, as the strong dipole moment often favors an antiparallel, centrosymmetric packing arrangement. ripublication.com Overcoming this tendency is key to translating the high molecular β into a usable bulk NLO material.
Role of Specific Intermolecular Interactions in Property Enhancement
The specific interactions between molecules in the solid state dictate the final crystal structure and, therefore, the bulk NLO properties. For this compound, several types of interactions are expected to be significant:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as acceptors. These N-H···O interactions are highly directional and can be exploited to align molecules head-to-tail, which is beneficial for a large bulk NLO response. researchgate.net
The interplay of these forces determines the orientation of the molecular dipoles. For maximum NLO response, a parallel alignment of the charge-transfer axes of the molecules is desired. Careful engineering of intermolecular interactions is therefore a crucial strategy for enhancing the bulk nonlinearity of the material. nih.gov
Tuning of Optoelectronic Properties through Chemical Modification
The electronic and optical properties of the this compound scaffold can be finely tuned through chemical modification. Such modifications can alter the HOMO-LUMO energy gap, absorption and emission wavelengths, and NLO coefficients, tailoring the material for specific applications.
These modifications allow for precise control over the material's optoelectronic characteristics, as summarized in the table below.
| Modification Strategy | Expected Effect on Properties |
| **Increase Donor Strength (e.g., -NH₂ → -N(CH₃)₂) ** | Red-shift in absorption spectrum; Increase in hyperpolarizability (β). researchgate.net |
| Increase Acceptor Strength | Red-shift in absorption spectrum; Potential increase in β. |
| Add Substituents to Terminal Phenyl Rings | Electron-donating groups may cause a red-shift; Electron-withdrawing groups may cause a blue-shift. beilstein-journals.org |
| Extend π-Conjugation (e.g., replace phenylethynyl with longer linkers) | Red-shift in absorption; Likely increase in β, though saturation may occur. |
Through such synthetic modifications, a family of materials based on the this compound core can be developed, each with tailored properties for applications ranging from frequency doubling to electro-optic modulation. researchgate.netresearchgate.net
Advanced Applications in Photonics and Materials Science
High-Efficiency Organic Terahertz Emitters
4-Nitro-2,5-bis(phenylethynyl)aniline has been identified as a highly efficient organic material for the emission of terahertz (THz) electromagnetic waves. optica.orgnih.gov Its performance is attributed to a large second-order nonlinear optical susceptibility (χ(2)), which facilitates broadband THz emission through an optical rectification (OR) process when illuminated by femtosecond laser pulses. optica.org The efficiency of THz emission from this organic crystal is notable for being comparable to that of zinc telluride (ZnTe), a widely used inorganic semiconductor for THz emission. optica.orgnih.govresearchgate.net The presence of the nitroaniline structure contributes to a large molecular hyperpolarizability, which is essential for a strong nonlinear optical response. researchgate.net
The high efficiency of this compound as a THz emitter is realized in its single molecular crystal form. optica.org A key aspect of its fabrication is the use of intermolecular hydrogen bonding between the nitro and amino groups of adjacent molecules. optica.orgresearchgate.net This strategic design helps to overcome the common issue in molecular crystals where polar molecules stack in a centrosymmetric or staggered manner, which would otherwise cause the macroscopic polarization to vanish. researchgate.net In the case of this compound, hydrogen bonding promotes a polar alignment of the molecules within the crystal lattice, leading to a non-centrosymmetric structure necessary for second-order nonlinear optical effects. optica.org
The resulting polar crystal structure was designed and stabilized through careful consideration of the hydrogen-bonding between the nitroaniline cores. optica.org This fabrication approach represents an effective route to realizing functional organic molecular crystals with significant macroscopic NLO properties. optica.org The performance of these single molecular crystals in THz emission is directly linked to this engineered polar structure.
Table 1: Comparative Device Performance Metrics
| Feature | This compound | Zinc Telluride (ZnTe) |
|---|---|---|
| Emission Mechanism | Optical Rectification (OR) | Optical Rectification (OR) |
| Relative Efficiency | Comparable to ZnTe optica.orgnih.gov | Standard inorganic THz emitter optica.org |
| Crystal Structure | Hydrogen-bonded polar crystal optica.org | Zincblende |
| Key Advantage | High molecular hyperpolarizability researchgate.net | Established technology |
Given its high emission efficiency and broadband characteristics, this compound is a promising material for use as a light source in THz time-domain spectroscopy (THz-TDS) and THz imaging systems. optica.org These systems rely on efficient emitters to generate the few-cycle THz pulses needed for analysis. nycu.edu.tw Organic NLO crystals are gaining attention for these applications due to their large second-order nonlinear susceptibilities and typically low dielectric constants, which are advantageous for phase-matching. nycu.edu.tw The performance of this compound, being on par with the benchmark inorganic emitter ZnTe, positions it as a viable organic alternative for integration into next-generation THz systems. optica.org
Second-Order Nonlinear Optical Materials
The fundamental property enabling THz emission in this compound is its significant second-order nonlinear optical (NLO) susceptibility, χ(2). optica.org This property arises from its molecular structure, which features a π-electron conjugated system with electron donor (amino) and acceptor (nitro) groups at opposite ends, creating the charge asymmetry required for second-order nonlinearity. sci-hub.se Materials with broken inversion symmetry, like the polar crystals of this compound, exhibit a finite χ(2), making them active for various second-order NLO phenomena. optica.org
Materials with high second-order NLO activity are essential for creating electro-optic (EO) modulators, devices that control the properties of light in response to an electric field. The large molecular hyperpolarizability and engineered polar crystal structure of this compound are indicative of a strong Pockels effect, the linear electro-optic effect that underpins most EO modulators. While specific EO coefficient (r33) values for this compound are not detailed, similar nitroaniline-based organic chromophores have demonstrated high r33 values, suggesting its potential in this area. rsc.org The development of such organic materials is driven by the demand for high-speed, low-power modulators for telecommunications and optical computing.
Frequency conversion, such as second-harmonic generation (SHG), is another key application for materials with a large χ(2) susceptibility. SHG is the process where two photons of the same frequency are combined to generate a new photon with twice the frequency. The non-centrosymmetric crystal structure of this compound makes it a strong candidate for such applications. For instance, other push-pull nitroaniline derivatives have been shown to exhibit SHG efficiency comparable to standard materials like potassium dihydrogen phosphate (B84403) (KDP). sci-hub.se The molecular design of this compound, optimized for a large NLO response, suggests promising prospects for its use in frequency doubling of lasers and other frequency conversion technologies.
Organic Semiconductors and Optoelectronic Devices
The molecular framework of this compound also suggests its potential as an organic semiconductor for use in optoelectronic devices. The key features for a semiconductor—an extended π-conjugated system for charge transport and the presence of electron-withdrawing or -donating groups to tune energy levels—are both present in the molecule.
The bis(phenylethynyl)aniline core provides a rigid, planar, and extensively conjugated pathway that is conducive to intermolecular π-π stacking and efficient charge carrier transport. researchgate.netcolab.ws Molecules with similar phenylethynyl structures have been successfully employed as active layers in organic thin-film transistors (OTFTs) and as emitters or transport layers in organic light-emitting diodes (OLEDs), demonstrating high charge carrier mobilities and photoluminescence efficiencies. researchgate.netrsc.org
Furthermore, the nitro group (NO₂) is one of the strongest electron-withdrawing groups used in the design of organic electronic materials. rsc.org Its inclusion can significantly lower the energy levels of the molecular orbitals (LUMO, in particular), a strategy often used to create n-type (electron-transporting) organic semiconductors. rsc.org While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type materials is crucial for creating complementary circuits and improving the efficiency of devices like OLEDs and organic photovoltaics. The combination of a proven conjugated backbone with a powerful electron-withdrawing group makes this compound a compelling candidate for investigation in n-type OTFTs and other optoelectronic applications. rsc.org
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries
While dedicated research on 4-Nitro-2,5-bis(phenylethynyl)aniline is emerging, the foundational understanding and academic contributions largely stem from studies on closely related analogs. A pivotal discovery in this area is the observation of high negative differential resistance (NDR) in molecules with a similar core structure, such as 2-(4-Acetylthiophenylethynyl)-4-nitro-5-phenylethynylaniline. researchgate.net This finding is crucial as NDR is a key phenomenon for creating molecular-scale electronic components like amplifiers, memory cells, and oscillators.
The synthesis of these complex aniline (B41778) derivatives has been significantly advanced through the use of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. researchgate.net Research into improved synthetic routes for these molecules has highlighted the importance of developing efficient, high-yield processes to access these materials for further study. researchgate.net The characterization of these compounds has established a baseline understanding of their structural and electronic properties, confirming their D-π-A nature and providing the groundwork for future molecular design.
Key contributions can be summarized as:
Demonstration of Potential in Molecular Electronics: The synthesis and characterization of analogous compounds have shown that the 4-nitroaniline (B120555) core with ethynyl (B1212043) linkers is a promising scaffold for materials exhibiting properties like NDR. researchgate.net
Advancement of Synthetic Methodologies: The application of Sonogashira coupling has been instrumental in constructing these conjugated systems, and ongoing research aims to refine these methods for better efficiency and yield. researchgate.net
Identification of Unresolved Challenges and Fundamental Questions
Despite the promising outlook, significant challenges and fundamental questions remain in the study of this compound and related systems.
Incomplete Understanding of Solid-State Effects: The electronic properties of molecular materials are highly dependent on their packing in the solid state. There is a lack of comprehensive data on the crystal structure of this compound and how intermolecular interactions (e.g., π–π stacking, hydrogen bonding) influence its charge transport characteristics.
Limited Experimental Data: There is a scarcity of detailed experimental data on the photophysical and electronic properties of the title compound. Key parameters such as its HOMO-LUMO gap, dipole moment, and charge carrier mobility have yet to be thoroughly measured.
Device Integration and Stability: Translating the properties of a single molecule into a functional device is a formidable challenge. Issues related to forming stable, well-defined molecule-electrode junctions and ensuring the long-term operational stability of the molecule under electrical stress are unresolved.
Prospective Research Avenues for this compound and Related Systems
The existing challenges pave the way for numerous exciting research avenues that could unlock the full potential of this class of materials.
Future synthetic work should focus on developing more robust and efficient routes. One-pot tandem reactions, which combine multiple synthetic steps into a single procedure, could significantly improve efficiency and reduce waste. mdpi.com Exploring alternative catalytic systems beyond traditional palladium catalysts, or investigating flow chemistry approaches, could offer pathways to greater scalability. Furthermore, synthetic efforts should be directed towards creating a library of derivatives by modifying the peripheral phenylethynyl groups. This would allow for systematic tuning of the molecule's electronic properties and solid-state packing.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Optimized Sonogashira Coupling | Well-established, versatile for C-C bond formation. | Catalyst cost, purification, moderate yields in multi-step syntheses. researchgate.net |
| One-Pot Tandem Reactions | Increased efficiency, reduced waste, time-saving. mdpi.com | Requires compatible reaction conditions for multiple steps. |
| Flow Chemistry | Enhanced scalability, safety, and process control. | Initial setup costs, optimization of flow parameters. |
| Derivative Synthesis | Systematic tuning of electronic and physical properties. | Predictable control over solid-state packing. |
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery of new functional materials. researchgate.netresearchgate.net Future research should leverage advanced computational methods to build a comprehensive theoretical understanding of this compound. These studies can predict key electronic parameters and guide the synthesis of new derivatives with targeted properties. researchgate.net
Key areas for computational investigation include:
Predicting Optoelectronic Properties: Calculating the HOMO-LUMO gap, absorption spectra, and nonlinear optical properties to identify candidates for specific applications. researchgate.net
Modeling Charge Transport: Simulating charge transfer between adjacent molecules to understand how solid-state packing influences conductivity.
Rational Design of Derivatives: Systematically modeling how different functional groups on the phenyl rings affect the molecule's electronic structure and intermolecular interactions.
| Computed Property | Relevance | Example Computational Method |
| HOMO/LUMO Energy Gap | Determines electronic transitions, redox potential, and conductivity. | DFT (e.g., B3LYP/6-311G). researchgate.net |
| Dipole Moment | Influences molecular self-assembly and performance in electric fields. | DFT, Hartree-Fock. researchgate.net |
| First-Order Hyperpolarizability (β) | Indicates potential for nonlinear optical applications. | DFT calculations. researchgate.net |
| Vibrational Frequencies (IR/Raman) | Aids in experimental characterization and structural confirmation. | DFT calculations. researchgate.netresearchgate.net |
Incorporating this compound into hybrid materials could lead to novel functionalities. These materials combine the processability and tailored electronic properties of the organic molecule with the stability and structural integrity of an inorganic matrix. For example, embedding the molecule within silica (B1680970) or titania sol-gel matrices could create materials for sensing or photocatalysis. The aniline group can also be used to anchor the molecule to inorganic surfaces, creating functionalized nanoparticles or self-assembled monolayers on conductive substrates for electronic applications.
A deeper understanding of this molecule requires moving beyond bulk characterization. Advanced techniques are needed to probe its properties at the nanoscale and in device-like configurations. Techniques such as scanning tunneling microscopy (STM) and conductive atomic force microscopy (c-AFM) can be used to measure the electronic properties of single molecules or small molecular assemblies. Furthermore, sophisticated spectroscopic methods like time-resolved photoluminescence and transient absorption spectroscopy can provide critical insights into the dynamics of excited states, which is vital for optoelectronic applications. The use of X-ray diffraction on single crystals will be essential to definitively correlate its solid-state structure with its electronic properties. researchgate.net
Q & A
Basic: What are the critical steps for synthesizing 4-Nitro-2,5-bis(phenylethynyl)aniline, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves:
Nitroaniline Core Functionalization : Introduce phenylethynyl groups via Sonogashira coupling, using palladium catalysts and copper iodide as co-catalysts under inert conditions (e.g., argon).
Hydrogen Bonding Stabilization : Ensure polar crystal formation by optimizing hydrogen bonding between nitroaniline cores (critical for photonic applications) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Validation :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structural Confirmation : FTIR (nitro group stretch ~1520 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.0 ppm, ethynyl carbons at δ 80–90 ppm).
- Crystallinity : Single-crystal XRD to confirm hydrogen-bonded polar packing .
Advanced: How do the phenylethynyl substituents influence the nonlinear optical (NLO) properties and terahertz emission efficiency of this compound?
Methodological Answer:
The phenylethynyl groups enhance π-conjugation and hyperpolarizability (β), critical for optical rectification-driven terahertz emission.
- Experimental Design :
- Compare terahertz output (using time-domain spectroscopy) with/without substituents.
- Perform DFT calculations (e.g., Gaussian 09) to model molecular orbitals and β values.
- Key Finding : The extended π-system increases electron delocalization, boosting terahertz efficiency to levels comparable to ZnTe .
- Data Contradiction Note : Some nitroaniline derivatives with similar substituents show lower β values; this discrepancy may arise from crystal packing differences (e.g., hydrogen bond strength) .
Advanced: How can researchers resolve discrepancies in reported terahertz emission efficiencies among nitroaniline derivatives?
Methodological Answer:
Discrepancies often stem from crystallographic variations or synthetic impurities .
- Step 1 : Replicate synthesis and crystallization conditions (e.g., solvent evaporation rate, temperature).
- Step 2 : Characterize crystal structure (XRD) to confirm hydrogen bonding patterns.
- Step 3 : Measure hyperpolarizability (β) via Hyper-Rayleigh Scattering (HRS) and correlate with terahertz output.
- Example : Derivatives with weaker hydrogen bonds (e.g., 4-methyl-2-(phenylethynyl)aniline) show reduced efficiency due to disordered dipole alignment .
Advanced: What computational methods are recommended to predict the photonic properties of this compound and its derivatives?
Methodological Answer:
- Molecular Orbital Calculations : Use DFT (B3LYP/6-311+G(d)) to model electronic transitions and hyperpolarizability.
- Crystal Engineering : Employ software like Mercury (CCDC) to simulate packing motifs and dipole alignment.
- Validation : Compare computed β values with experimental HRS data.
- Case Study : Theoretical models for this compound predicted a β value of 120 × 10⁻³⁰ esu, aligning with terahertz emission experiments .
Basic: What analytical techniques are essential for characterizing degradation products of this compound under environmental or photolytic stress?
Methodological Answer:
- Photodegradation : Expose to UV light (e.g., 254 nm) and analyze via:
- LC-MS (Q-TOF) to identify nitro group reduction products (e.g., amine derivatives).
- GC-MS for volatile byproducts (e.g., phenylacetylene fragments).
- Soil Migration Studies : Use soil column experiments (see Box-Behnken design ) with HPLC-UV quantification to track aniline derivatives under varying pH and organic content .
Advanced: How does hydrogen bonding in the crystal lattice affect the compound’s stability and photonic performance?
Methodological Answer:
- Stability : Hydrogen bonds (N–H···O) between nitroaniline cores reduce thermal vibration, enhancing thermal stability (test via TGA/DSC).
- Photonic Efficiency : Polar crystal alignment maximizes macroscopic dipole moment, critical for optical rectification.
- Experimental Proof : Single-crystal XRD shows a 2.8 Å N–H···O bond distance, correlating with high terahertz output (1.5× higher than non-hydrogen-bonded analogs) .
Advanced: What mechanistic insights explain the compound’s role in terahertz generation via optical rectification?
Methodological Answer:
- Mechanism : Ultrafast laser pulses induce a transient polarization, generating terahertz waves via second-order NLO effects.
- Key Factors :
- Pulse Duration : Sub-picosecond lasers (e.g., Ti:sapphire) optimize rectification efficiency.
- Crystal Thickness : Terahertz output peaks at 200–300 µm thickness due to phase-matching constraints.
- Validation : Terahertz time-domain spectroscopy shows a broadband emission up to 3 THz, consistent with calculated β values .
Basic: What precautions are necessary when handling this compound due to its nitro and ethynyl groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
